4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that combines a pyridazine ring with a pyrazolo[3,4-d]pyrimidine moiety, making it a versatile scaffold for the development of various pharmacologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with pyridazine derivatives. One common method includes dissolving 2-cyano-3-(1,3-dioxolane) ethyl propionate in ethanol, adding alkali and formamidine acetate at room temperature, and heating the mixture to reflux (78°C). The reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by adjusting the pH to 1-2 with hydrochloric acid, followed by filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct pharmacological properties.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alkoxides are commonly used in substitution reactions. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound’s structure allows it to inhibit the activity of these targets, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation, reduction of inflammation, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound, known for its role in developing kinase inhibitors.
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit a wide range of pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties.
Uniqueness
4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its combined pyridazine and pyrazolo[3,4-d]pyrimidine structure, which provides a unique scaffold for drug development. Its ability to undergo various chemical modifications further enhances its versatility and potential for creating novel therapeutic agents .
Properties
Molecular Formula |
C9H5ClN6 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
4-chloro-1-pyridazin-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H5ClN6/c10-8-6-4-14-16(9(6)12-5-11-8)7-2-1-3-13-15-7/h1-5H |
InChI Key |
XMUDBGUBGBDMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.